molecular formula C22H19F3N4O3 B2502146 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358544-10-1

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2502146
CAS No.: 1358544-10-1
M. Wt: 444.414
InChI Key: TWLWNXZFRQCIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the class of quinazoline derivatives. These compounds are known for their biological and pharmacological activities, which include anti-cancer, anti-inflammatory, and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route involves the initial formation of the quinazoline core, followed by the introduction of the oxadiazol group and the pentyl side chain under controlled conditions. This often requires reagents such as trifluoromethyl aniline, oxadiazolyl hydrazine, and pentyl bromide in the presence of bases and solvents like dichloromethane.

Industrial Production Methods: For industrial-scale production, the process may be optimized for yield and efficiency, utilizing automated reactors and continuous flow systems. The use of microwave-assisted synthesis or green chemistry principles can also be incorporated to reduce reaction times and improve sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound undergoes various chemical reactions, including:

  • Oxidation: Leading to the formation of quinazoline-N-oxide derivatives.

  • Reduction: Producing dihydroquinazoline derivatives.

  • Substitution: Including nucleophilic aromatic substitution at the quinazoline or oxadiazol moiety.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like peracids.

  • Reduction: Hydrogenation catalysts or metal hydrides.

  • Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products Formed: These reactions result in structurally diverse derivatives, each with potential unique properties and applications.

Scientific Research Applications

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has various research applications:

  • Chemistry: As an intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Studied for its interaction with biological macromolecules, including enzymes and receptors.

  • Medicine: Investigated for its potential use in developing novel therapeutics for diseases like cancer and inflammation.

  • Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its binding to molecular targets such as enzymes or receptors. This binding can modulate biochemical pathways, leading to therapeutic effects. For example, its interaction with kinase enzymes can inhibit cell proliferation, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

This compound can be compared to other quinazoline derivatives like:

  • 3-pentyl-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

  • 3-pentyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: These similar compounds share the quinazoline and oxadiazol core structures but differ in their phenyl substitutions, which can significantly affect their chemical properties and biological activities.

Would you like me to elaborate more on any of these sections?

Properties

IUPAC Name

3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLWNXZFRQCIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.